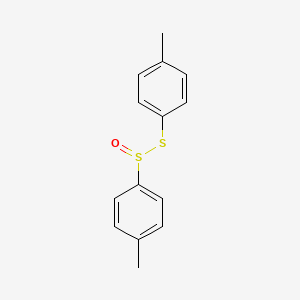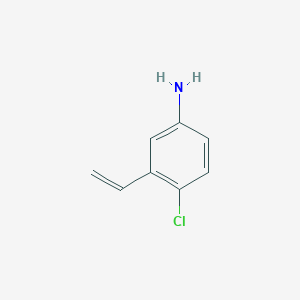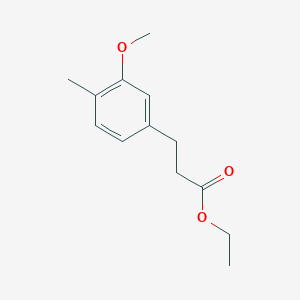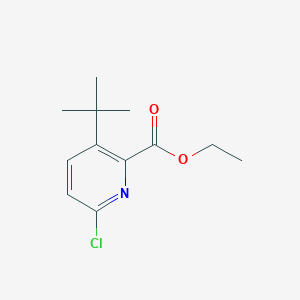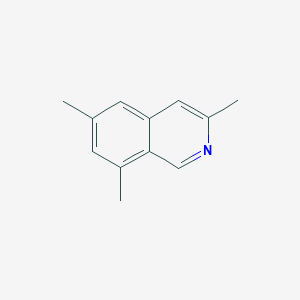
3,6,8-Trimethylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,8-Trimethylisoquinoline is a heterocyclic aromatic organic compound It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Cinnamaldehyde: This method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime.
Bischler-Napieralski Synthesis: In this reaction, 2-phenylethylamine is first treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve catalytic processes and the use of high-pressure reactors to ensure high yields and purity. The Pomeranz-Fritsch reaction is one such method, which uses aromatic aldehydes and aminoacetals under acidic conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Isoquinoline can be oxidized by peracetic acid to give the N-oxide.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.
Substitution: Isoquinoline undergoes electrophilic substitution at C-5 and C-8, and nucleophilic substitution at C-1 or C-3 if C-1 is occupied.
Common Reagents and Conditions
Oxidation: Peracetic acid
Reduction: Tin and hydrochloric acid, hydrogen and platinum catalyst
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern
Major Products
Oxidation: Isoquinoline N-oxide
Reduction: 1,2,3,4-Tetrahydroisoquinoline, Decahydroisoquinoline
Substitution: Various substituted isoquinolines depending on the reagents used
Applications De Recherche Scientifique
3,6,8-Trimethylisoquinoline and its derivatives have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,6,8-Trimethylisoquinoline involves its interaction with various molecular targets and pathways. As an aromatic compound, it can intercalate with DNA, disrupting the replication process. It also interacts with enzymes involved in metabolic pathways, inhibiting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: Another benzopyridine, but with the nitrogen atom in a different position.
1-Benzylisoquinoline: Found in many natural alkaloids such as papaverine.
Uniqueness
3,6,8-Trimethylisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 3, 6, and 8 can lead to different steric and electronic effects compared to other isoquinoline derivatives .
Propriétés
Formule moléculaire |
C12H13N |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
3,6,8-trimethylisoquinoline |
InChI |
InChI=1S/C12H13N/c1-8-4-9(2)12-7-13-10(3)6-11(12)5-8/h4-7H,1-3H3 |
Clé InChI |
JMBDUJWPJZATJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=NC(=CC2=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




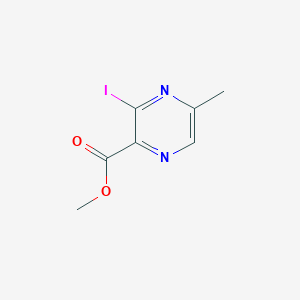
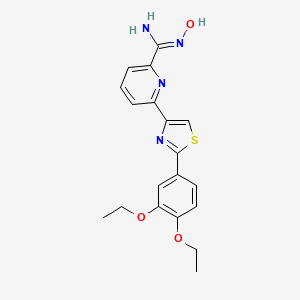
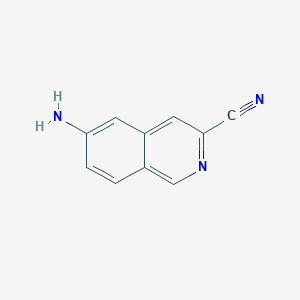
![3-Chloroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13659233.png)
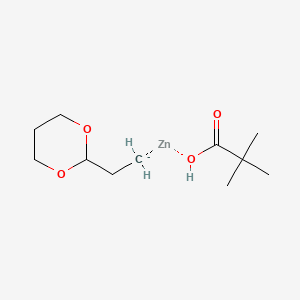

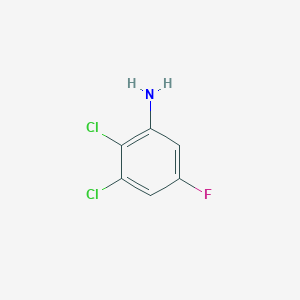
![4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13659253.png)
